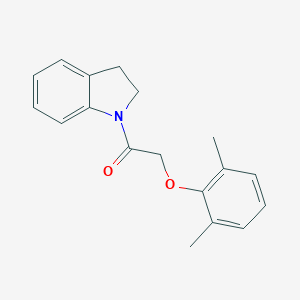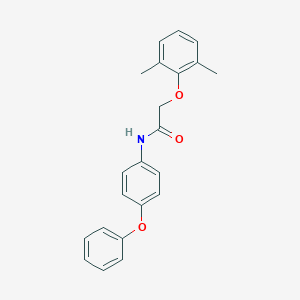![molecular formula C23H23ClN2O4S B320101 2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320101.png)
2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a molecular formula of C20H21ClN2O4. This compound is known for its unique chemical structure, which includes a chloro-methylphenoxy group and a dimethylanilino-sulfonylphenyl group. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-[(3,4-dimethylanilino)sulfonyl]aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
- 2-(4-(4-chloro-3-methylphenoxy)phenyl)acetic acid
- 2-(4-(3,5-dimethylphenoxy)phenyl)acetic acid
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H23ClN2O4S |
|---|---|
Peso molecular |
459 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-15-4-5-19(12-16(15)2)26-31(28,29)21-9-6-18(7-10-21)25-23(27)14-30-20-8-11-22(24)17(3)13-20/h4-13,26H,14H2,1-3H3,(H,25,27) |
Clave InChI |
STRGYDDFJIWFHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320018.png)
![2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320022.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320023.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320025.png)
![2-(2,6-dimethylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B320028.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320029.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320031.png)



![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320038.png)
![N-[4-(acetylamino)phenyl]-2-([1,1'-biphenyl]-4-yloxy)acetamide](/img/structure/B320039.png)
![2-{[(4-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B320042.png)
![2-{[(Biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B320044.png)
